tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a hydroxy-iminoisoindolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate typically involves multiple steps. One common approach is the reaction of a cyclohexylamine derivative with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with a hydroxy-iminoisoindolinyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy-iminoisoindolinyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Cyclohexyl carbamate: Lacks the hydroxy-iminoisoindolinyl group but shares the cyclohexyl and carbamate structure.
Hydroxy-iminoisoindoline derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(6-hydroxy-3-imino-1H-isoindol-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-13-4-6-14(7-5-13)22-11-12-10-15(23)8-9-16(12)17(22)20/h8-10,13-14,20,23H,4-7,11H2,1-3H3,(H,21,24) |
InChI Key |
TZKXIBYREMKYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=N)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.